2,4-Di-tert-butylphenol-d18

描述

Chemical Nomenclature and Structure

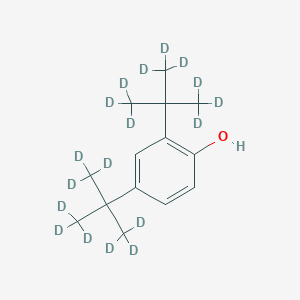

2,4-Di-tert-butylphenol-d18 (CAS: 1246816-88-5) is a deuterated isotopologue of 2,4-di-tert-butylphenol, where 18 hydrogen atoms in the tert-butyl groups are replaced with deuterium. Its systematic IUPAC name is 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol . The molecular formula is C₁₄H₄D₁₈O , with a molecular weight of 224.43 g/mol . Structurally, the phenol ring retains non-deuterated hydrogens, while the tert-butyl substituents at the 2- and 4-positions are fully deuterated (Figure 1).

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₄D₁₈O |

| Molecular Weight | 224.43 g/mol |

| IUPAC Name | 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

| Parent Compound | 2,4-Di-tert-butylphenol (C₁₄H₂₂O) |

| Isotopic Substitution | 18 deuterium atoms in tert-butyl groups |

Historical Context of Deuterated Phenolic Compounds

Deuterated compounds emerged as critical tools in chemical research following Harold Urey’s discovery of deuterium in 1931. Early applications focused on mechanistic studies, leveraging the kinetic isotope effect to probe reaction pathways. Phenolic deuteration gained traction in the 1970s with methods such as H-D exchange reactions using heavy water (D₂O) and catalysts like platinum. Innovations in flow synthesis and microwave-assisted reactions later improved efficiency, enabling scalable production of deuterated aromatics. The 2017 FDA approval of deutetrabenazine , the first deuterated drug, underscored the therapeutic potential of deuterated molecules.

Significance in Isotope Chemistry Research

This compound is pivotal in isotope chemistry for three reasons:

- Kinetic Isotope Effects (KIE): Deuterium substitution slows metabolic degradation, making it valuable for tracing reaction mechanisms. For example, studies using deuterated phenols have elucidated alternative pathways to arene oxide intermediates in hepatic monooxygenase systems.

- Analytical Standards: Its predictable fragmentation patterns in mass spectrometry aid in quantifying non-deuterated analogs in environmental and biological samples.

- Synthetic Methodology: It serves as a model compound for developing core-labeling techniques , such as [5+1] cyclization strategies using carbon-13 or carbon-14 synthons.

Molecular Classification and Positioning within Phenol Derivatives

This compound belongs to the deuterated alkylphenol subclass, characterized by bulky alkyl groups and isotopic substitution. Its parent compound, 2,4-di-tert-butylphenol, is widely used in antioxidant production (e.g., tris(2,4-di-tert-butylphenyl)phosphite) and UV stabilizers. The deuterated variant shares the same phenolic backbone but exhibits distinct physicochemical properties, including altered van der Waals interactions and hydrogen-bonding capacity , due to deuterium’s higher mass and shorter bond length.

Table 2: Comparison with Non-Deuterated Analog

| Property | 2,4-Di-tert-butylphenol | This compound |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | C₁₄H₄D₁₈O |

| Molecular Weight | 206.33 g/mol | 224.43 g/mol |

| Boiling Point | 261–265°C | Similar (data limited) |

| Solubility in Water | 35 mg/L (25°C) | Comparable |

| Primary Use | Antioxidant precursor | Isotopic tracer |

属性

IUPAC Name |

2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWICRCANNIBI-NBDUPMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Isotopic Scrambling

Deuterated isobutylene (C₄D₈) may undergo H/D exchange during alkylation, reducing isotopic purity. Using excess deuterated reagent and low temperatures (70–100°C) mitigates this.

Catalyst Compatibility

Molecular sieves doped with La₂O₃ show higher tolerance to deuterated feeds than γ-alumina, maintaining >80% selectivity after 10 cycles. Calcination at 500°C restores active sites without degrading deuterium labels.

Purification

Distillation or chromatography isolates 2,4-di-tert-butylphenol-d18 from non-deuterated byproducts. The PubChem entry (CID 71315956) notes a molecular weight of 224.43 g/mol, requiring high-resolution MS for validation.

Industrial-Scale Considerations

The CN111205172A method’s catalyst recycling reduces waste, aligning with green chemistry principles . For large-scale deuterated synthesis, continuous-flow reactors could enhance efficiency, though no existing patents explicitly describe this for this compound.

化学反应分析

Types of Reactions: 2,4-Di-tert-butylphenol-d18 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its phenolic form from oxidized states.

Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions are employed.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

科学研究应用

Chemical Synthesis

Antioxidants and UV Stabilizers

2,4-Di-tert-butylphenol-d18 serves as a crucial raw material in the production of antioxidants like tris(2,4-di-tert-butylphenyl)phosphite. These antioxidants are widely used in plastics and rubber to prevent degradation caused by oxidative stress. Additionally, it is utilized in the formulation of phenolic benzotriazole-type UV absorbers that protect polymers from UV radiation damage .

Agrochemicals

The compound is also a precursor for synthesizing agrochemicals. Its derivatives are employed in creating pesticides and herbicides that target specific pests while minimizing environmental impact. For example, recent studies have identified 2,4-Di-tert-butylphenol as a novel agonist for insect odorant receptors, indicating its potential as a selective pest control agent .

Insecticidal Properties

Research has demonstrated that this compound can selectively bind to insect odorant receptors, particularly the Orco subunit. This interaction suggests its potential application in developing targeted insecticides that do not affect non-target species . The compound's ability to induce inward currents in specific receptors highlights its effectiveness as an insect attractant or repellent.

Cytotoxicity and Antioxidant Effects

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Its mechanism involves the generation of reactive oxygen species leading to apoptosis in cancer cells . Furthermore, it has been noted for its protective effects against oxidative stress in neuronal cells, making it a candidate for neuroprotective therapies .

Environmental Impact

Phytotoxicity and Herbicidal Activity

The compound has been investigated for its phytotoxic properties. It can significantly inhibit seed germination and seedling growth in various plant species, suggesting potential use as a natural herbicide . Studies indicate that this compound induces oxidative stress in plants, leading to reduced photosynthetic activity and chlorophyll content .

Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a precursor for antioxidants and UV stabilizers; important in producing agrochemicals. |

| Pest Control | Acts as an agonist for insect odorant receptors; potential for selective insecticides. |

| Biological Activity | Exhibits cytotoxicity against cancer cell lines; protects against oxidative stress. |

| Environmental Impact | Shows phytotoxic effects; potential for use as a natural herbicide. |

Case Studies

- Insect Control Research : A study published in the International Journal of Molecular Sciences explored the binding affinity of this compound to insect odorant receptors. The findings suggest its application in developing new pest control strategies that target specific insects without harming beneficial species .

- Cytotoxicity Analysis : Research conducted on the cytotoxic effects of this compound revealed an IC50 value of 10 µg/mL against HeLa cells. This study emphasizes the compound's potential as an anti-cancer agent through mechanisms involving apoptosis and oxidative stress induction .

- Phytotoxicity Evaluation : A comprehensive analysis demonstrated that this compound significantly inhibited the growth of various weed species at concentrations as low as 0.1 mg/mL. This research supports its development as a natural herbicide for agricultural applications .

作用机制

The mechanism of action of 2,4-Di-tert-butylphenol-d18 involves its interaction with cellular components. It can disrupt cell membranes and interfere with redox homeostasis, leading to cell death. This compound targets the cell wall, cell membrane, and oxidative stress pathways, making it effective against various microorganisms .

相似化合物的比较

Table 1: Structural analogs of 2,4-di-tert-butylphenol-d18

Key Differences :

- Steric Effects: 4-sec-Butyl-2,6-di-tert-butylphenol exhibits greater steric hindrance due to its 2,6-di-tert-butyl configuration, reducing reactivity compared to the 2,4-isomer .

- Solubility: The cyclohexyl group in 4-tert-butyl-2-cyclohexylphenol increases hydrophobicity, making it less soluble in polar solvents than 2,4-di-tert-butylphenol derivatives .

Isotopic Analogs

Table 2: Deuterated analogs of phenolic compounds

Key Differences :

- Deuterium Distribution: this compound replaces 18 H atoms, whereas analogs like 2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2 combine partial tert-butyl and aromatic deuteration .

- Functional Groups: Methoxy-substituted analogs (e.g., 4-methoxyphenol derivatives) exhibit altered electronic properties, affecting antioxidant activity .

Table 3: Functional analogs in polymer stabilization and antioxidants

Key Differences :

- Thermal Stability: Tris(2,4-di-tert-butylphenyl) Phosphate outperforms this compound in high-temperature applications due to its phosphate ester group .

- Toxicity: BPA’s endocrine-disrupting effects limit its use compared to deuterated phenols, which are primarily research tools .

Research Findings and Implications

- Deuterium Effects: Deuteration in this compound reduces its vapor pressure and increases thermal stability compared to the non-deuterated form, as inferred from enthalpy of sublimation data (ΔsubH = 20.6 ± 0.07 kcal/mol for the parent compound) .

- Analytical Utility: The compound’s deuterium signature allows precise tracking in environmental and biological matrices, avoiding interference from ubiquitous non-deuterated phenols .

- Synthetic Challenges: Position-specific deuteration (e.g., tert-butyl vs. aromatic H) requires specialized catalytic methods, as noted in deuterated reagent catalogs .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,4-Di-tert-butylphenol-d18?

- Methodological Answer :

- Synthesis : Use isotopic labeling (deuterium substitution at tert-butyl groups) via catalytic exchange reactions or deuterated precursors (e.g., tert-butyl-d9 groups) under controlled anhydrous conditions .

- Characterization :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) to confirm >95% purity .

- Structural Confirmation : and to verify deuterium incorporation and absence of protiated impurities. Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 256.47 for deuterated variants) .

Q. How should this compound be stored to ensure stability in environmental analysis workflows?

- Methodological Answer :

- Store in amber glass vials at -20°C under inert gas (e.g., argon) to prevent oxidation and isotopic exchange. Avoid exposure to light or moisture, as tert-butyl groups may degrade under prolonged UV exposure .

- Validate stability via periodic GC-MS analysis to detect decomposition products (e.g., protiated phenol derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics data for this compound in aquatic systems?

- Methodological Answer :

- Experimental Design : Conduct parallel studies under controlled pH (4–9), temperature (4–25°C), and UV irradiation to isolate degradation pathways. Use LC-MS/MS with deuterium-labeled internal standards to distinguish biotic vs. abiotic degradation .

- Data Reconciliation : Apply kinetic isotope effects (KIE) modeling to quantify deuterium’s impact on reaction rates. Cross-validate with isotopic tracing in sediment-water microcosms .

Q. What advanced techniques optimize the detection of this compound in complex environmental matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with BSTFA to enhance volatility for GC-MS analysis .

- Instrumentation : High-resolution mass spectrometry (HRMS) in SIM mode (m/z 256.47 ± 0.001) to mitigate matrix interference. Couple with isotope dilution quantitation for precision (±5% RSD) .

Q. How can computational modeling predict the ecological impact of this compound in terrestrial ecosystems?

- Methodological Answer :

- QSAR Modeling : Use PubChem-derived descriptors (e.g., logP, molar refractivity) to estimate bioaccumulation potential. Validate with microcosm studies tracking deuterated compound uptake in soil microbiota .

- Species Sensitivity Distribution (SSD) : Integrate toxicity data (e.g., EC50 for algae, Daphnia) to derive PNEC (predicted no-effect concentrations) for regulatory risk assessment .

Methodological Challenges & Contradictions

Q. Why do discrepancies arise in reported thermal stability thresholds for this compound?

- Methodological Answer :

- Root Cause : Variations in heating rates (e.g., 5°C/min vs. 10°C/min) during thermogravimetric analysis (TGA) can alter decomposition profiles. Confirm melting points (54–59°C) and boiling points (264–265°C) via differential scanning calorimetry (DSC) under standardized protocols .

- Mitigation : Cross-reference with NIST thermochemistry datasets, ensuring instrument calibration against certified reference materials .

Q. How can isotopic interference be minimized when using this compound as an internal standard in mass spectrometry?

- Methodological Answer :

- Tuning Parameters : Optimize MS collision energy to suppress exchange artifacts. Use triple quadrupole systems for selective reaction monitoring (SRM) .

- Blank Correction : Analyze deuterium-free matrices to quantify background signals. Apply mathematical correction (e.g., linear regression) to adjust for isotopic carryover .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to volatile organic compound (VOC) emissions .

- Waste Management : Segregate deuterated waste from protiated solvents. Incinerate via licensed facilities to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。